

Environmental Fate and Degradation of Athidathion: A Technical Guide

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Compound of Interest

Compound Name: Athidathion

Cat. No.: B1665306

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Disclaimer: Information regarding the environmental fate and degradation of **Athidathion** is scarce in publicly available literature. Therefore, this guide utilizes data available for Methidathion, a closely related and structurally similar organophosphate insecticide, as a proxy. The chemical structures of **Athidathion** and Methidathion are very similar, suggesting that their environmental behavior and degradation pathways are likely to be comparable.

Executive Summary

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of **Athidathion**, with data primarily derived from studies on Methidathion. **Athidathion** is an organophosphate insecticide that undergoes degradation in the environment through a combination of chemical and biological processes. The primary routes of dissipation include hydrolysis, photolysis, and microbial metabolism in soil and aquatic environments. This document summarizes key quantitative data, details experimental methodologies for assessing its environmental fate, and provides visual representations of its degradation pathways.

Chemical Identity and Properties

Property	Value	Reference
Common Name	Athidathion (using Methidathion data)	
Chemical Name	S-2,3-dihydro-5-methoxy-2-oxo-1,3,4-thiadiazol-3-ylmethyl O,O-dimethyl phosphorodithioate	
CAS Number	950-37-8 (for Methidathion)	
Molecular Formula	C ₆ H ₁₁ N ₂ O ₄ PS ₃	[1]
Molecular Weight	302.3 g/mol	[1]
Water Solubility	240 mg/L at 20°C	[2]
Vapor Pressure	1.33 x 10 ⁻⁶ mm Hg at 20°C	
Log K _{ow} (Octanol-Water Partition Coefficient)	2.4	[1]

Environmental Fate and Degradation Pathways

The environmental persistence of **Athidathion** is relatively low due to its susceptibility to various degradation processes.

Hydrolysis

Hydrolysis is a significant pathway for the degradation of **Athidathion** in aquatic environments. The rate of hydrolysis is highly dependent on pH. It is relatively stable in neutral to slightly acidic conditions but degrades rapidly in alkaline and strongly acidic environments.[1] A study reported a 50% loss of Methidathion in 30 minutes at 25°C under highly alkaline conditions (pH 13).

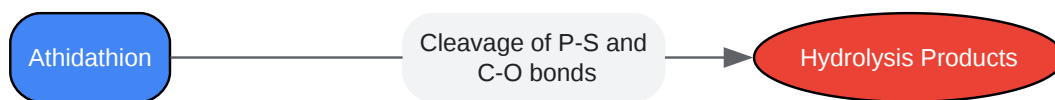
Table 1: Hydrolysis Half-life of Methidathion at 25°C

pH	Half-life (t _{1/2})
5	37 days
7	48 days
9	13 days

Data sourced from a study cited in PubChem.

The primary hydrolysis products are expected to result from the cleavage of the phosphorus-sulfur bond and the ester linkages.

Hydrolytic Degradation of Athidathion.



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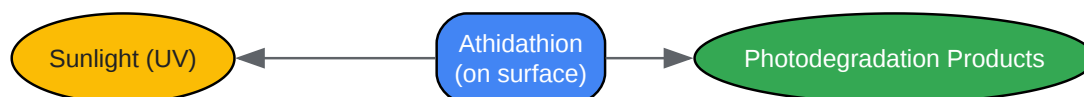
Hydrolytic Degradation of **Athidathion**.

Photolysis

Photodegradation also contributes to the breakdown of **Athidathion**, particularly on surfaces exposed to sunlight. In the atmosphere, vapor-phase Methidathion is expected to be rapidly degraded by photochemically-produced hydroxyl radicals, with an estimated half-life of 2.5 hours.

Photolysis of thin films of Methidathion in sunlight has been shown to yield O,O-dimethylphosphorodithioic acid as a degradation product. However, quantitative data on the photolysis rates in water and on soil surfaces are limited.

Photolytic Degradation of Athidathion.



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Photolytic Degradation of **Athidathion**.

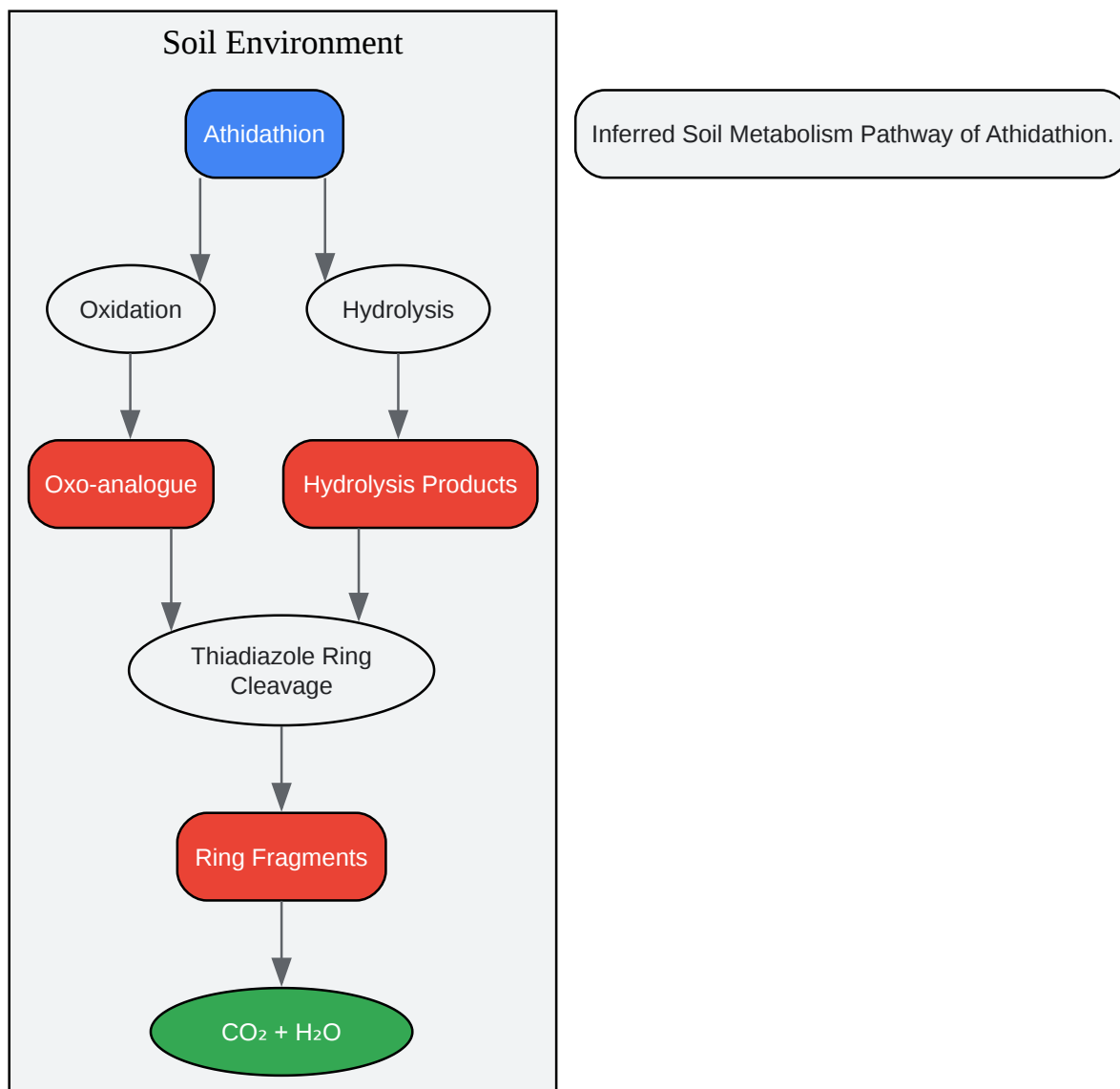
Soil Metabolism

In the soil environment, microbial degradation is the principal mechanism for the dissipation of **Athidathion**. It is considered to have low persistence in soil.

Table 2: Soil Half-life of Methidathion

Condition	Half-life ($t_{1/2}$)	Reference
Field Dissipation	5 - 23 days (representative value of 7 days)	
Aerobic Metabolism	11 days	
Anaerobic Metabolism	10 days	

The degradation in soil leads to the formation of various metabolites through oxidation, hydrolysis, and other microbial processes. The primary metabolite identified in plants is the oxo-analogue of Methidathion (GS 13007), which has a half-life of 2 to 6 days in alfalfa and clover. While specific soil metabolites are not well-documented in the available literature, the degradation is expected to proceed through the cleavage of the phosphorodithioate linkage and subsequent breakdown of the thiadiazole ring.



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Inferred Soil Metabolism Pathway of **Athidathion**.

Aquatic Metabolism

Similar to soil, microbial degradation is a key process for the breakdown of **Athidathion** in aquatic systems. The rate of degradation is influenced by factors such as water temperature, pH, oxygen levels, and the microbial population present. The degradation pathways are expected to be analogous to those in soil, involving hydrolysis and oxidation.

Experimental Protocols

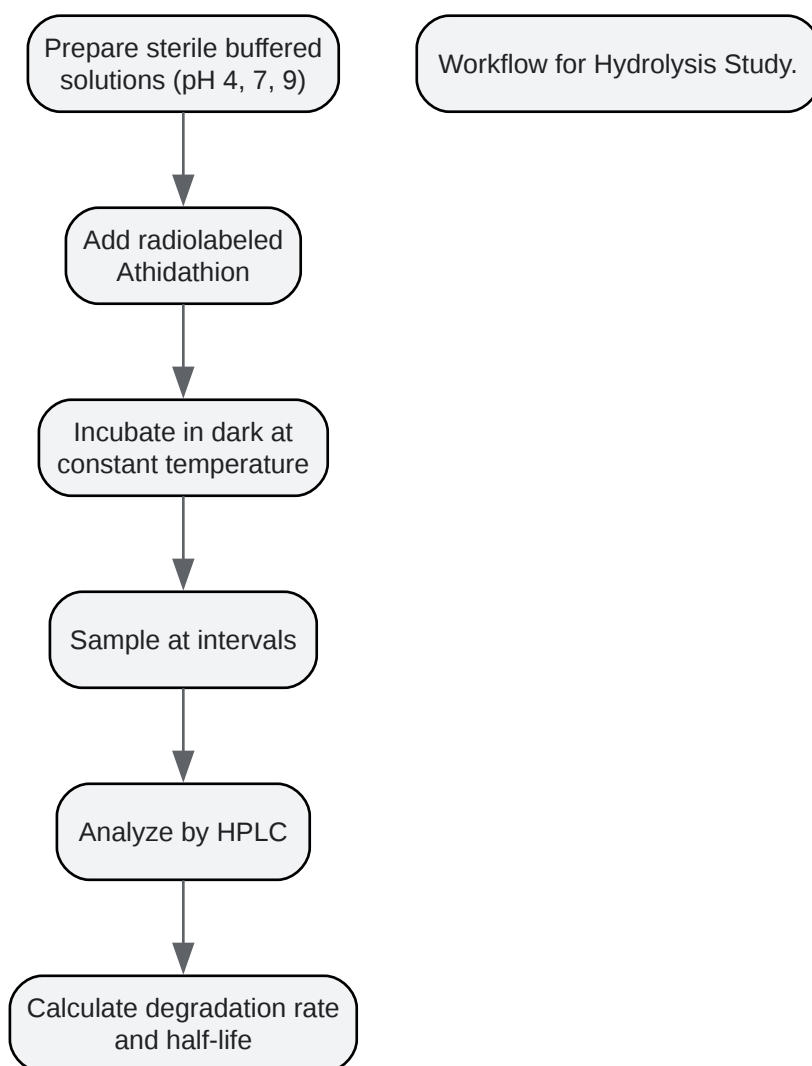
The following sections describe standardized methodologies for evaluating the environmental fate of pesticides like **Athidathion**, based on internationally recognized guidelines.

Hydrolysis

Guideline: OECD Guideline for Testing of Chemicals, No. 111: Hydrolysis as a Function of pH.

Methodology:

- A sterile aqueous solution of radiolabeled **Athidathion** is prepared in buffer solutions at pH 4, 7, and 9.
- The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).
- Aliquots are taken at various time intervals and analyzed for the parent compound and degradation products.
- Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with radiometric detection.
- The degradation rate constant and half-life are calculated for each pH level.



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Workflow for Hydrolysis Study.

Photolysis

Guideline: OECD Guideline for the Testing of Chemicals, No. 316: Phototransformation of Chemicals in Water – Direct and Indirect Photolysis.

Methodology:

- Aqueous solutions of **Athidathion** are exposed to a light source that simulates natural sunlight.
- Control samples are kept in the dark to account for non-photolytic degradation.

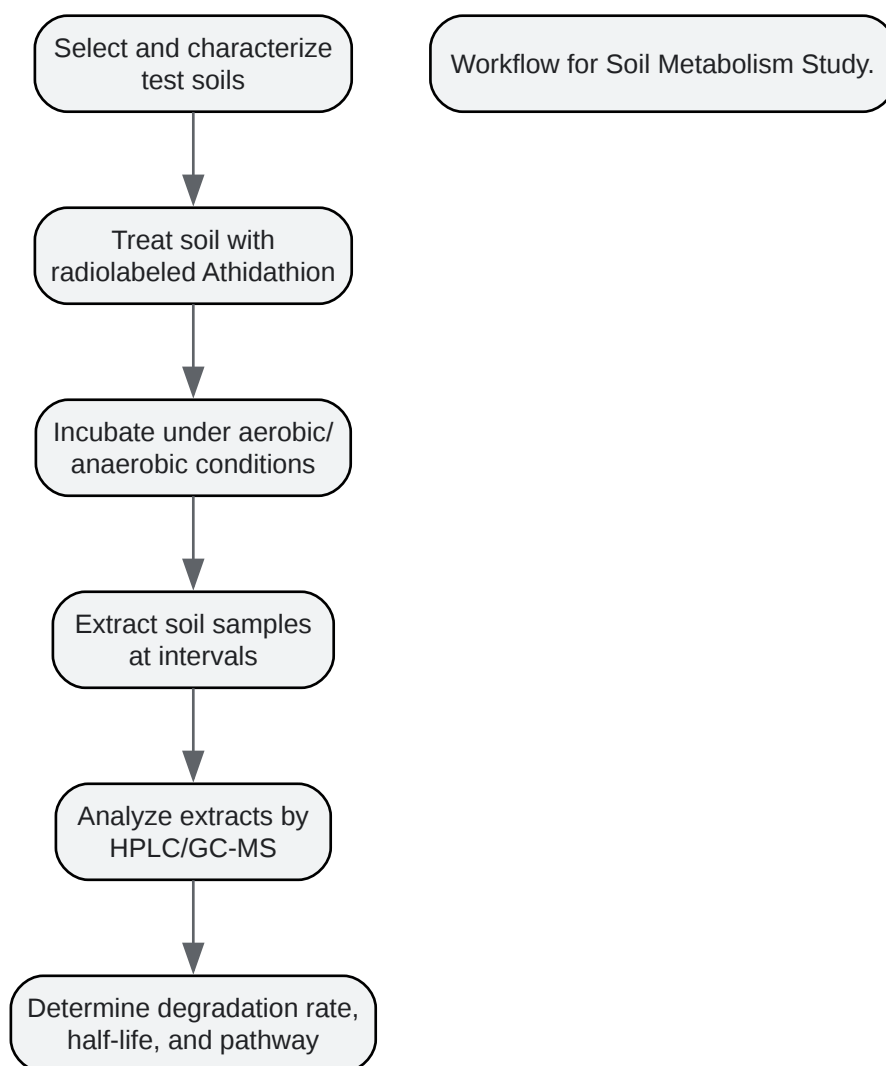
- Samples are taken at various time points and analyzed for the parent compound and photoproducts.
- The quantum yield and photolysis half-life are determined.

Soil Metabolism

Guideline: OECD Guideline for the Testing of Chemicals, No. 307: Aerobic and Anaerobic Transformation in Soil.

Methodology:

- Soils with different characteristics (e.g., texture, organic matter content, pH) are treated with radiolabeled **Athidathion**.
- The treated soils are incubated under controlled aerobic or anaerobic conditions at a constant temperature.
- Soil samples are extracted at various intervals using appropriate solvents.
- The extracts are analyzed by techniques such as HPLC or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) to identify and quantify the parent compound and metabolites.
- The rate of degradation and the half-life are calculated, and a degradation pathway is proposed.



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Workflow for Soil Metabolism Study.

Conclusion

Based on the available data for the surrogate compound Methidathion, **Athidathion** is expected to be non-persistent in the environment. Its degradation is driven by a combination of hydrolysis, photolysis, and microbial metabolism. The rate of degradation is influenced by environmental factors such as pH, sunlight intensity, and microbial activity. Further studies specifically on **Athidathion** would be necessary to definitively characterize its environmental fate and degradation pathways.

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References

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- 2. eppltd.com [eppltd.com]
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